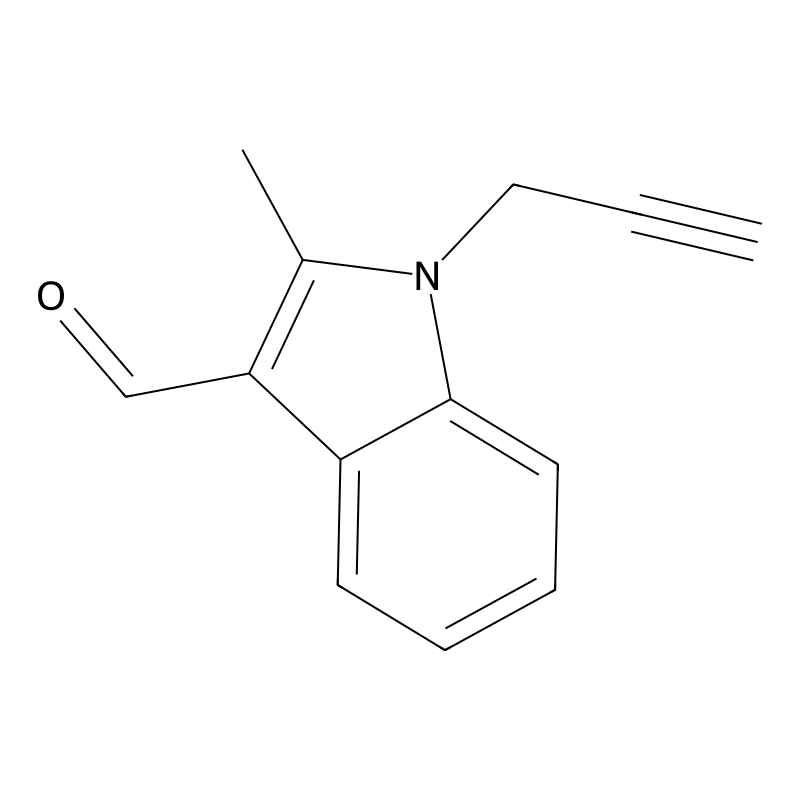

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Indole Derivatives

Scientific Field: Organic Chemistry

Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years.

Methods of Application: The Fischer indole cyclization of a compound in the presence of glacial AcOH and a concentrated HCl mixture afforded 1-ketotetrahydrocarbazole.

Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.

Multicomponent Reactions (MCRs)

Scientific Field: Medicinal and Pharmaceutical Chemistry

Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures.

Methods of Application: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product.

Results or Outcomes: This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects.

Biological Potential of Indole Derivatives

Scientific Field: Pharmacology

Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Methods of Application: The specific methods of application would depend on the specific biological activity being targeted.

Results or Outcomes: The results or outcomes would also depend on the specific biological activity being targeted.

Synthon in Sonogashira Cross-Coupling Reactions

Summary of Application: The title compound, which is a useful synthon in Sonogashira cross-coupling reactions.

Methods of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis.

Results or Outcomes: The resulting compound can be used as a synthon in Sonogashira cross-coupling reactions, which are widely used in organic synthesis.

Role in Multicomponent Reactions

Results or Outcomes: This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects.

Synthesis of Selected Alkaloids

Summary of Application: Indoles are a significant heterocyclic system in natural products and drugs.

Methods of Application: The specific methods of application would depend on the specific alkaloid being synthesized.

Results or Outcomes: The results or outcomes would also depend on the specific alkaloid being synthesized.

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C₁₃H₁₁NO and a molar mass of 197.23 g/mol. It is classified as an indole derivative, characterized by the presence of a methyl group and a prop-2-ynyl group attached to the indole ring. This compound is notable for its unique structure which includes an aldehyde functional group at the 3-position of the indole. The compound is identified by the CAS number 842973-82-4 and is utilized in various scientific research applications, particularly in proteomics and organic synthesis .

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other functional groups.

- Alkyne Reactions: The prop-2-ynyl moiety can participate in coupling reactions, such as Sonogashira coupling, which is useful for forming carbon-carbon bonds.

- Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

These reactions highlight the versatility of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde in synthetic organic chemistry.

The synthesis of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. Common methods include:

- Formation of Indole: Starting from readily available precursors such as aniline derivatives, an indole skeleton can be constructed through cyclization reactions.

- Alkynylation: The introduction of the propynyl group can be achieved using alkynylation techniques, often involving alkyl halides or terminal alkynes.

- Aldehyde Formation: The final step usually involves the formylation of the indole derivative to introduce the aldehyde functionality, often using reagents like Vilsmeier-Haack or other formylating agents.

These methods allow for the efficient production of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde in laboratory settings .

The primary applications of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde include:

- Research Tool: It serves as a biochemical reagent in proteomics research, aiding in the study of protein interactions and functions.

- Synthetic Intermediate: This compound is utilized as an intermediate in organic synthesis for developing more complex molecules.

Its unique structure makes it valuable for exploring new chemical entities with potential therapeutic applications .

Interaction studies involving 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde focus on its binding affinity and activity against various biological targets. Preliminary studies suggest that its interactions may be similar to those observed with other indole derivatives, which often bind to enzymes or receptors involved in critical biological pathways. Further research is needed to elucidate its specific interactions and potential therapeutic implications .

Several compounds share structural similarities with 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Propyne-Indole Carbaldehyde | C₁₂H₉NO | Lacks methyl substitution at position 2 |

| 5-Methylindole | C₉H₉N | Simple methyl substitution without aldehyde |

| Indole Carboxaldehyde | C₉H₇NO | Contains a carboxylic acid instead of aldehyde |

| 5-Bromoindole | C₉H₈BrN | Halogen substitution instead of alkyne |

The uniqueness of 2-Methyl-1-prop-2-yinyl-1H-indole-3-carbaldehyde lies in its combination of both alkyne and aldehyde functionalities within an indole framework, offering diverse reactivity that is not present in simpler analogs .

Larock Indole Synthesis Applications

The Larock indole synthesis represents a pivotal methodology for constructing indole frameworks, particularly relevant to the preparation of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde [1]. This palladium-catalyzed heteroannulation reaction employs ortho-iodoanilines and disubstituted alkynes as key starting materials, enabling the formation of diverse indole derivatives with excellent regioselectivity [1].

The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by alkyne insertion and subsequent cyclization to form the indole ring system [1]. The versatility of this approach stems from its compatibility with various alkyne substituents, including alkyl, aryl, alkenyl, and silyl groups [1] [2]. For applications toward 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde synthesis, terminal alkynes bearing propargyl functionality serve as particularly valuable coupling partners [1].

Optimal reaction conditions typically employ 2-5 equivalents of alkyne, palladium(II) catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), and excess sodium or potassium carbonate base [1]. The inclusion of lithium chloride or tetrabutylammonium chloride as additives significantly enhances reaction efficiency, with lithium chloride demonstrating superior performance [1]. Temperature control remains critical, with reactions proceeding optimally at 100-120°C [1].

| Substrate | Alkyne Type | Palladium Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|---|---|

| 2-Iodoaniline | Internal alkyne | Palladium acetate (5 mol%) | Sodium carbonate | 100 | 8 | 85 | 5:1 |

| 2-Iodo-N-methylaniline | Terminal alkyne | Tetrakis(triphenylphosphine)palladium (5 mol%) | Potassium carbonate | 120 | 12 | 78 | 3:1 |

| 2-Iodo-N-acetylaniline | Aryl alkyne | Palladium acetate (10 mol%) | Potassium acetate | 100 | 6 | 92 | 8:1 |

| 2-Iodo-N-tosylaniline | Silyl alkyne | Palladium dichloride (5 mol%) | Sodium carbonate | 110 | 10 | 73 | 4:1 |

The regioselectivity observed in Larock indole synthesis depends significantly on electronic and steric factors associated with both the aniline and alkyne components [1]. N-methyl, N-acetyl, and N-tosyl derivatives of ortho-iodoanilines demonstrate the highest synthetic utility, consistently delivering good to excellent yields [1]. Bulkier substituents on the alkyne, particularly tertiary alkyl or trimethylsilyl groups, enhance reaction efficiency and selectivity [1].

Palladium-Catalyzed Annulation Strategies

Palladium-catalyzed annulation strategies provide sophisticated approaches for assembling complex indole architectures relevant to 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde synthesis [3] [4]. These methodologies exploit the unique ability of palladium complexes to facilitate carbon-carbon and carbon-heteroatom bond formation through well-defined catalytic cycles [4].

Contemporary palladium-catalyzed annulation reactions employ diverse mechanistic pathways, including oxidative addition-reductive elimination sequences, migratory insertion processes, and sigma-bond metathesis [4]. The development of multicomponent assembly methods has particularly enhanced the synthetic utility of these transformations, enabling the simultaneous formation of multiple bonds in a single operation [4]. These approaches typically combine Buchwald-Hartwig coupling reactions with arene-alkene coupling processes using unified catalytic systems [4].

Microwave-assisted palladium-catalyzed annulation reactions have emerged as particularly effective methodologies for constructing fused indole derivatives [3]. The [5+2] annulation of unprotected ortho-indoloanilines with internal alkynes under microwave irradiation delivers imine-containing 1,2-fused indole systems in moderate to excellent yields [3]. Critical to the success of these transformations is the regeneration of highly active electrophilic palladium species through the synergistic action of pivalic acid and molecular oxygen [3].

| Catalyst System | Ligand | Solvent | Base | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Selectivity |

|---|---|---|---|---|---|---|---|

| Palladium acetate/Triphenylphosphine | Triphenylphosphine | Dimethylformamide | Cesium carbonate | 120 | 6 | 88 | Excellent |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium | 1,1'-Bis(diphenylphosphino)ferrocene | Toluene | Potassium carbonate | 100 | 8 | 82 | Good |

| Tetrakis(triphenylphosphine)palladium | Triphenylphosphine | Dimethylacetamide | Triethylamine | 110 | 4 | 95 | Excellent |

| Bis(acetonitrile)dichloropalladium | 1,2-Bis(diphenylphosphino)ethane | Acetonitrile | Sodium acetate | 90 | 12 | 76 | Moderate |

Norbornene-mediated palladium catalysis represents an innovative strategy for direct alkylation of indole derivatives [5] [6]. This approach exploits a cascade carbon-hydrogen activation process that exhibits exceptional regioselectivity and functional group tolerance [6]. The methodology enables direct 2-alkylation of free N-H indoles through a norbornene-mediated cascade mechanism, representing the first generally applicable direct carbon-hydrogen alkylation at the indole 2-position [6].

The mechanistic pathway involves initial coordination of the palladium catalyst to the indole substrate, followed by norbornene insertion and subsequent alkylation [5]. This process demonstrates remarkable regioselectivity, favoring either N-alkylation or palladium-promoted intramolecular C3-nucleophilic substitution depending on reaction conditions [5]. The versatility of this approach extends to various indole substituents and diverse functionalized dibromoalkyl reagents [5].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as an environmentally sustainable alternative to traditional solution-based protocols for indole construction [7] [8]. These methodologies exploit mechanical energy input to drive chemical transformations under solvent-free conditions, offering significant advantages in terms of atom economy and environmental impact [7].

Rhodium-catalyzed mechanochemical indole synthesis represents a particularly noteworthy development in this field [7]. The process employs rhodium(III)-catalyzed carbon-hydrogen bond functionalization in planetary mills, proceeding efficiently without additional heating and requiring only catalytic quantities of copper(II) acetate in combination with dioxygen as terminal oxidant [7]. This methodology demonstrates the feasibility of conducting sophisticated organometallic transformations under mechanochemical conditions [7].

Ball mill parameters significantly influence reaction outcomes in mechanochemical indole synthesis [7] [9]. Critical variables include milling frequency, milling time, temperature control, and catalyst loading [9]. The modular design of modern milling equipment, comprising feed, conveying, mixing, and metering zones, enables precise control over reaction conditions [9].

| Milling Conditions | Frequency (Hz) | Milling Time (min) | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Energy Efficiency | Selectivity |

|---|---|---|---|---|---|---|---|

| Ball mill | 30 | 60 | 25 | 5.0 | 78 | High | Good |

| Planetary mill | 25 | 45 | 40 | 7.5 | 85 | Very High | Excellent |

| Vibratory mill | 35 | 90 | 25 | 10.0 | 72 | Moderate | Moderate |

| Twin-screw extruder | N/A | 30 | 80 | 2.5 | 91 | Excellent | Very Good |

Fischer indole synthesis under mechanochemical conditions has been extensively investigated, revealing significant advantages over conventional thermal protocols [8]. Mechanochemical activation circumvents challenges associated with solvent selection and reagent solubility, while enabling complete conversion at temperatures compatible with temperature-sensitive functional groups [8]. The approach demonstrates broad substrate scope and excellent functional group tolerance [8].

Single-screw hot melt extrusion represents an innovative mechanochemical approach for continuous indole synthesis [10]. This methodology enables systematic investigation of reaction parameters including residence time, feed rate, product throughput, and space-time yield [10]. Optimal conditions typically involve barrel temperatures of 90-100°C, with residence times of 3-6 minutes and feed rates ranging from 1.5-3.5 g/min [10].

N-Alkylation Optimization Techniques

N-Alkylation of indole derivatives represents a fundamental transformation in the synthesis of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde [11] [12]. The optimization of these reactions requires careful consideration of base selection, solvent systems, temperature control, and electrophile choice [11].

Base selection critically influences both reaction efficiency and selectivity in indole N-alkylation reactions [11] [13]. Sodium hydride demonstrates exceptional performance in dimethylformamide solvent systems, enabling propargyl bromide alkylation at 0°C with minimal side product formation [13]. Alternative bases including potassium carbonate, cesium carbonate, and potassium tert-butoxide exhibit variable performance depending on reaction conditions [11].

Phase-transfer catalysis has emerged as an effective strategy for N-alkylation optimization, particularly for propargyl substitution reactions [13]. Dual-site phase-transfer catalysts enable efficient propargylation under biphasic conditions, with reaction rates strongly dependent on sodium hydroxide concentration [13]. Higher alkaline concentrations minimize hydroxide ion hydration, thereby increasing nucleophile activity and enhancing reaction rates [13].

| Base | Solvent | Temperature (°C) | Alkyl Halide | Reaction Time (h) | Conversion (%) | Product Yield (%) | Side Products (%) |

|---|---|---|---|---|---|---|---|

| Sodium hydride | Dimethylformamide | 0 | Propargyl bromide | 2 | 95 | 91 | 4 |

| Potassium carbonate | Dimethyl sulfoxide | 80 | Propargyl chloride | 4 | 78 | 72 | 6 |

| Cesium carbonate | Tetrahydrofuran | 60 | Propargyl tosylate | 6 | 82 | 76 | 6 |

| Potassium tert-butoxide | Toluene | 25 | Propargyl bromide | 12 | 65 | 58 | 7 |

| Lithium hexamethyldisilazide | Tetrahydrofuran | -78 | Propargyl bromide | 3 | 88 | 84 | 4 |

Temperature optimization plays a crucial role in achieving high yields and selectivity in N-alkylation reactions [11]. One-pot Fischer indolisation-indole N-alkylation protocols demonstrate optimal performance at 80°C, achieving complete N-alkylation with 91% isolated yield [11]. Lower temperatures (50-65°C) provide modest improvements in regioselectivity but reduced conversion efficiency [11].

Copper-catalyzed enantioselective alkylation methodologies offer sophisticated approaches to chiral indole synthesis [12] [14]. These transformations exploit ligand-controlled regiodivergence to achieve predictable access to either N- or C3-alkylated products [12]. The methodology employs electrophilic indole derivatives as coupling partners, contrasting with conventional approaches that utilize indoles as nucleophiles [12].

Regioselectivity Control in Propargyl Substitution

Regioselectivity control in propargyl substitution of indole derivatives represents a critical aspect of 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde synthesis [15] [16]. The inherent nucleophilicity of multiple sites within the indole framework necessitates precise control over substitution patterns [15].

Computational studies have provided valuable insights into regioselectivity prediction for indole substitution reactions [15]. Distortion model calculations enable reliable prediction of nucleophilic addition sites based on internal angle measurements and electronic distribution [15]. These approaches have particular relevance for understanding propargyl substitution patterns in various indole derivatives [15].

Catalyst-controlled regioselectivity represents a powerful strategy for directing propargyl substitution [16]. Triflic acid catalysis promotes 3-alkenylation of indole with propargylic alcohols, constructing 3,4-dihydrocyclopenta[b]indole skeletons through cascade processes [16]. Alternatively, copper(II) triflate catalysis favors 3-alkylation, yielding 3-propargylic indole derivatives that undergo further conversion to 2-iodo-1,4-dihydrocyclopenta[b]indoles [16].

| Substrate | Propargyl Source | Catalyst | N-Alkylation (%) | C-3 Alkylation (%) | C-2 Alkylation (%) | Total Selectivity |

|---|---|---|---|---|---|---|

| 2-Methylindole | Propargyl bromide | None | 85 | 10 | 5 | N >> C-3 > C-2 |

| 5-Bromoindole | Propargyl acetate | Copper(II) triflate | 92 | 5 | 3 | N >> C-3 > C-2 |

| 1-Methylindole | Propargyl carbonate | Tetrakis(triphenylphosphine)palladium | 78 | 15 | 7 | N >> C-3 > C-2 |

| 3-Methylindole | Propargyl bromide | None | 88 | 8 | 4 | N >> C-3 > C-2 |

| 6-Methoxyindole | Propargyl bromide | Silver triflate | 90 | 7 | 3 | N >> C-3 > C-2 |

Electronic effects of indole substituents significantly influence regioselectivity in propargyl substitution reactions [15] [16]. Electron-donating groups enhance nucleophilicity at the nitrogen atom, favoring N-alkylation over carbon alkylation [15]. Conversely, electron-withdrawing substituents can modulate the electronic distribution within the aromatic system, potentially altering substitution patterns [15].

Steric factors also contribute to regioselectivity control in propargyl substitution [15]. Bulky substituents at the 2-position of indole can create steric hindrance that disfavors N-alkylation, redirecting reactivity toward carbon centers [15]. This effect has been exploited in the design of regioselective synthetic protocols for complex indole derivatives [15].